[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride
CAS No.: 1609401-03-7
Cat. No.: VC3031245
Molecular Formula: C7H12ClN3O
Molecular Weight: 189.64 g/mol
* For research use only. Not for human or veterinary use.
![[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride - 1609401-03-7](/images/structure/VC3031245.png)
Specification
CAS No. | 1609401-03-7 |
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Molecular Formula | C7H12ClN3O |
Molecular Weight | 189.64 g/mol |
IUPAC Name | (5-cyclobutyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C7H11N3O.ClH/c8-4-6-9-7(11-10-6)5-2-1-3-5;/h5H,1-4,8H2;1H |
Standard InChI Key | PTVQCWFONUOVPN-UHFFFAOYSA-N |
SMILES | C1CC(C1)C2=NC(=NO2)CN.Cl |
Canonical SMILES | C1CC(C1)C2=NC(=NO2)CN.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride contains a 1,2,4-oxadiazole ring system as its central structural feature. The oxadiazole heterocycle is functionalized with a cyclobutyl group at position 5 and an aminomethyl group at position 3. As indicated by its name, the compound exists as a hydrochloride salt, which typically enhances its water solubility compared to the free base form .
The compound belongs to a broader class of substituted 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. The presence of the cyclobutyl group contributes to its unique chemical and potentially biological properties, distinguishing it from other oxadiazole derivatives.
Structural Components Analysis
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The 1,2,4-oxadiazole ring: A five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom in a specific arrangement.
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The cyclobutyl substituent: A four-membered carbocyclic ring attached to position 5 of the oxadiazole.
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The aminomethyl group: A primary amine attached via a methylene linker to position 3 of the oxadiazole.
The formation of the hydrochloride salt involves protonation of the primary amine, resulting in an ammonium chloride moiety that increases water solubility while potentially affecting the compound's pharmacokinetic properties .
Physical and Chemical Properties
Physical Properties
Based on structural analysis and comparison with related compounds, the following physical properties can be inferred for [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride:
Property | Value | Notes |
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Physical State | Solid | Typical for hydrochloride salts of similar structures |
Color | White to off-white | Common for purified hydrochloride salts |
Solubility | Soluble in water and polar organic solvents | Enhanced water solubility due to salt formation |
Molecular Weight | ~201.67 g/mol | Calculated based on molecular formula |
Melting Point | Not specified in available data | Would typically be determined experimentally |
The compound's solubility characteristics are particularly relevant for pharmaceutical applications, as the hydrochloride salt formation typically enhances aqueous solubility compared to the free base .
Chemical Reactivity
The chemical reactivity of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride is governed by its three key structural components:
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The 1,2,4-oxadiazole ring exhibits aromatic character and relative stability toward hydrolysis compared to other heterocycles.
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The primary amine functionality can participate in various reactions typical of amines, including nucleophilic substitutions, acylations, and condensations.
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The cyclobutyl group provides a site for potential metabolic transformations, particularly ring-opening reactions under specific conditions .
The combination of these structural features gives the compound a unique reactivity profile that may be exploited in the design of pharmaceutical agents or chemical probes.
Synthesis and Preparation
Key Intermediates
The synthesis of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride likely involves key intermediates such as:
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(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol, which has been documented in PubChem (CID 28064201)
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Cyclobutanecarboxylic acid or its derivatives
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Appropriate amidoximes that serve as precursors to the oxadiazole ring
The conversion of (5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol to the corresponding amine could follow standard procedures for the conversion of alcohols to amines, potentially involving a sequence of activation, azide formation, and reduction steps .
Biological Activities and Applications
Structure-Activity Relationships
Analysis of the structure-activity relationships of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can be inferred by comparing it with structurally related compounds:
Structural Feature | Potential Impact on Activity |
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1,2,4-Oxadiazole core | Contributes to metabolic stability and target binding |
Cyclobutyl substituent | May enhance lipophilicity and influence receptor interactions |
Aminomethyl group | Provides a basic center for ionic interactions and hydrogen bonding |
Hydrochloride salt form | Improves solubility and potentially bioavailability |
The closely related compound [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride differs only by the addition of a methyl group on the amine. This subtle structural difference could significantly alter the compound's binding properties and biological activity profile .
Research Applications
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride may find applications in various research contexts:
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As a chemical probe for investigating biological systems
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As an intermediate in the synthesis of more complex pharmaceutical candidates
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In structure-activity relationship studies exploring the impact of specific structural modifications
The compound's distinct structure, combining the oxadiazole heterocycle with cyclobutyl and aminomethyl substituents, makes it potentially valuable for studies requiring specific molecular recognition properties.
Analytical Characterization
Spectroscopic Properties
The spectroscopic characterization of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride would typically include the following analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the cyclobutyl protons, the methylene group adjacent to the amine, and the protons of the ammonium group
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¹³C NMR would display signals for the carbons in the oxadiazole ring, the cyclobutyl group, and the aminomethyl carbon
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for N-H stretching of the ammonium group
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C=N stretching vibrations typical of the oxadiazole ring
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C-H stretching vibrations from the cyclobutyl and methylene groups
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Mass Spectrometry:
Analytical Method | Application | Expected Results |
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HPLC | Purity determination | Single peak with appropriate retention time |
LCMS | Identity confirmation | Mass spectrum showing molecular ion and characteristic fragments |
Elemental Analysis | Compositional verification | C, H, N percentages matching calculated values |
Melting Point | Physical property verification | Sharp melting point indicative of high purity |
These analytical methods collectively provide a comprehensive characterization of the compound's identity and purity, which is essential for research applications.
Comparison with Related Compounds
Structural Analogues
Several structural analogues of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride have been identified in the chemical literature:
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[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride (CAS: 1609401-27-5): Contains an additional methyl group on the amine
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(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol (CAS: 915925-42-7): Contains a hydroxyl group instead of an amine
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3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine: Features a three-carbon linker between the oxadiazole and the amine, with reversed positions of the cyclobutyl and aminoalkyl substituents
Comparing these related structures provides insights into the potential impact of specific structural modifications on physical properties and biological activities.
Property Comparison
The properties of [(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride can be compared with those of its structural analogues:
Compound | Molecular Weight | Key Structural Difference | Potential Impact |
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[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride | ~201.67 g/mol | Reference compound | Baseline properties |
[(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]methylamine hydrochloride | 203.67 g/mol | Additional N-methyl group | Reduced H-bond donation, increased lipophilicity |
(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)methanol | 154.17 g/mol | Hydroxyl instead of amine | Different H-bonding pattern, reduced basicity |
3-(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)propan-1-amine | 181.23 g/mol | Longer chain, reversed substituent positions | Increased flexibility, different spatial arrangement |
These structural variations can significantly impact the compounds' physical properties, binding characteristics, and potentially their biological activities .
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